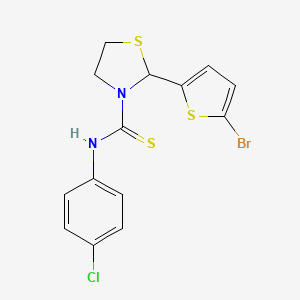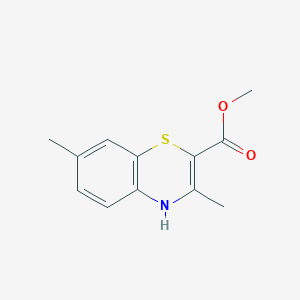![molecular formula C20H13Cl2F6N3O3S B14947719 Ethyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B14947719.png)
Ethyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-1,3-benzothiazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-{[1-[(2,4-DICHLOROBENZOYL)AMINO]-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and is modified with several functional groups, including dichlorobenzoyl, trifluoromethyl, and ethyl ester groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[1-[(2,4-DICHLOROBENZOYL)AMINO]-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Dichlorobenzoyl Group: This step involves the reaction of the benzothiazole intermediate with 2,4-dichlorobenzoyl chloride under basic conditions.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-{[1-[(2,4-DICHLOROBENZOYL)AMINO]-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole core or the dichlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays due to its potential biological activity.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which ETHYL 2-{[1-[(2,4-DICHLOROBENZOYL)AMINO]-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE exerts its effects is likely related to its interaction with specific molecular targets. The benzothiazole core can interact with various enzymes or receptors, modulating their activity. The dichlorobenzoyl and trifluoromethyl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL 2,4-DICHLOROBENZOATE: A simpler ester derivative with similar functional groups but lacking the benzothiazole core.
TRIFLUOROMETHYL BENZOATE: Another ester derivative with a trifluoromethyl group but different core structure.
BENZOTHIAZOLE DERIVATIVES: Compounds with the benzothiazole core but different substituents.
Uniqueness
ETHYL 2-{[1-[(2,4-DICHLOROBENZOYL)AMINO]-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. The presence of both dichlorobenzoyl and trifluoromethyl groups, along with the benzothiazole core, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C20H13Cl2F6N3O3S |
|---|---|
Poids moléculaire |
560.3 g/mol |
Nom IUPAC |
ethyl 2-[[2-[(2,4-dichlorobenzoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C20H13Cl2F6N3O3S/c1-2-34-16(33)9-3-6-13-14(7-9)35-17(29-13)31-18(19(23,24)25,20(26,27)28)30-15(32)11-5-4-10(21)8-12(11)22/h3-8H,2H2,1H3,(H,29,31)(H,30,32) |
Clé InChI |
OQBUBDDHZQYGCU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B14947638.png)

![Ethyl 2-{[(2,4-dichloro-5-sulfamoylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14947651.png)

![N-[3-(4-methoxyphenyl)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B14947662.png)
![3-Amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B14947671.png)
![ethyl {2-ethoxy-4-[(E)-(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B14947674.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B14947688.png)
![4-Tert-butyl-N-{[(3-methylphenyl)carbamothioyl]amino}benzamide](/img/structure/B14947694.png)
![5-(4-Ethoxyphenyl)-1-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B14947712.png)

![1-methyl-1a-(morpholin-4-ylcarbonyl)-1-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B14947718.png)
![8,13,13-trimethyl-3-(methylamino)-12-oxa-4,6,8-triazatricyclo[8.4.0.02,7]tetradeca-1(10),2,4,6-tetraene-9-thione](/img/structure/B14947729.png)
![Methyl 4,5-dimethyl-2-{[(4-methylphenyl)sulfonyl]amino}thiophene-3-carboxylate](/img/structure/B14947731.png)
